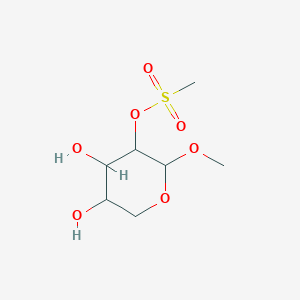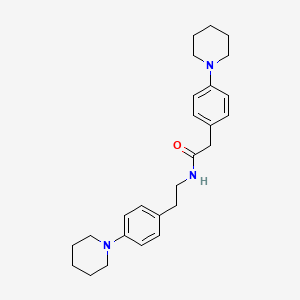
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- is a complex organic compound that belongs to the class of acetamides. This compound features a piperidine ring, which is a common structural motif in many pharmacologically active compounds. The presence of the piperidine ring often imparts significant biological activity, making such compounds of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Phenethyl Groups: This step might involve nucleophilic substitution reactions where phenethyl groups are introduced to the piperidine ring.
Acetylation: The final step could involve the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Catalysis: Using catalysts to increase the efficiency of the reactions.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- can undergo various chemical reactions, including:
Oxidation: This might involve the conversion of the piperidine ring to a corresponding N-oxide.
Reduction: Reduction reactions could reduce the carbonyl group in the acetamide to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, or other electrophiles/nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmacologically active agent, possibly in the development of new drugs.
Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action for Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- would depend on its specific biological activity. Generally, such compounds might interact with:
Molecular Targets: Such as enzymes, receptors, or ion channels.
Pathways: Involving signal transduction, metabolic pathways, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-piperidinophenyl)-: Lacks the phenethyl group, which might alter its biological activity.
N-(4-piperidinophenethyl)-acetamide: Similar structure but different substitution pattern.
Uniqueness
The unique combination of the piperidine ring and phenethyl groups in Acetamide, N-(4-piperidinophenethyl)-2-(4-piperidinophenyl)- might confer distinct biological properties, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
38591-52-5 |
|---|---|
Molekularformel |
C26H35N3O |
Molekulargewicht |
405.6 g/mol |
IUPAC-Name |
2-(4-piperidin-1-ylphenyl)-N-[2-(4-piperidin-1-ylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H35N3O/c30-26(21-23-9-13-25(14-10-23)29-19-5-2-6-20-29)27-16-15-22-7-11-24(12-8-22)28-17-3-1-4-18-28/h7-14H,1-6,15-21H2,(H,27,30) |
InChI-Schlüssel |
IGZSOTNBAPYRHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=C(C=C3)N4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


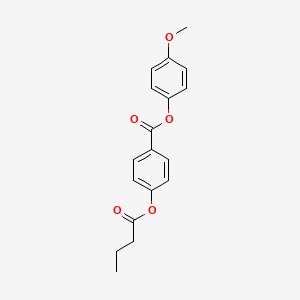

![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)

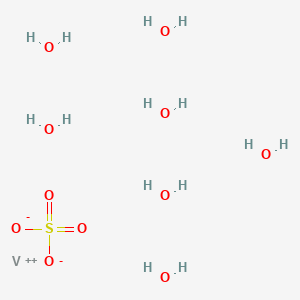

![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

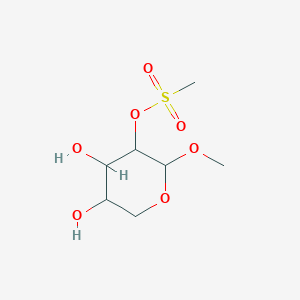
![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)

